

Ethyl 2-iodooxazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-iodooxazole-4-carboxylate

Cat. No.: B1394224

[Get Quote](#)

CAS Number: 1107663-03-5

Introduction

Ethyl 2-iodooxazole-4-carboxylate is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. Its utility is most pronounced in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.^{[1][2][3]} This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **Ethyl 2-iodooxazole-4-carboxylate** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ethyl 2-iodooxazole-4-carboxylate** is presented in the table below. This data is essential for its proper handling, storage, and use in chemical synthesis.

Property	Value	Reference(s)
Molecular Formula	C6H6INO3	[4]
Molecular Weight	267.02 g/mol	[4]
Appearance	White to off-white solid	[5]
Storage Temperature	2–8 °C, under inert gas (Nitrogen or Argon)	[5]
Purity	Typically ≥97%	[4]

Synthesis

The synthesis of **Ethyl 2-iodooxazole-4-carboxylate** is a multi-step process that is crucial for its application in further chemical reactions. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Ethyl 2-iodooxazole-4-carboxylate

This protocol is adapted from established synthetic procedures.

Materials:

- Ethyl 2-aminooxazole-4-carboxylate
- Acetonitrile
- p-Toluenesulfonic acid dihydrate
- Sodium nitrite
- Potassium iodide
- Water
- 1 M Sodium bicarbonate solution
- 2 M Sodium thiosulfate solution

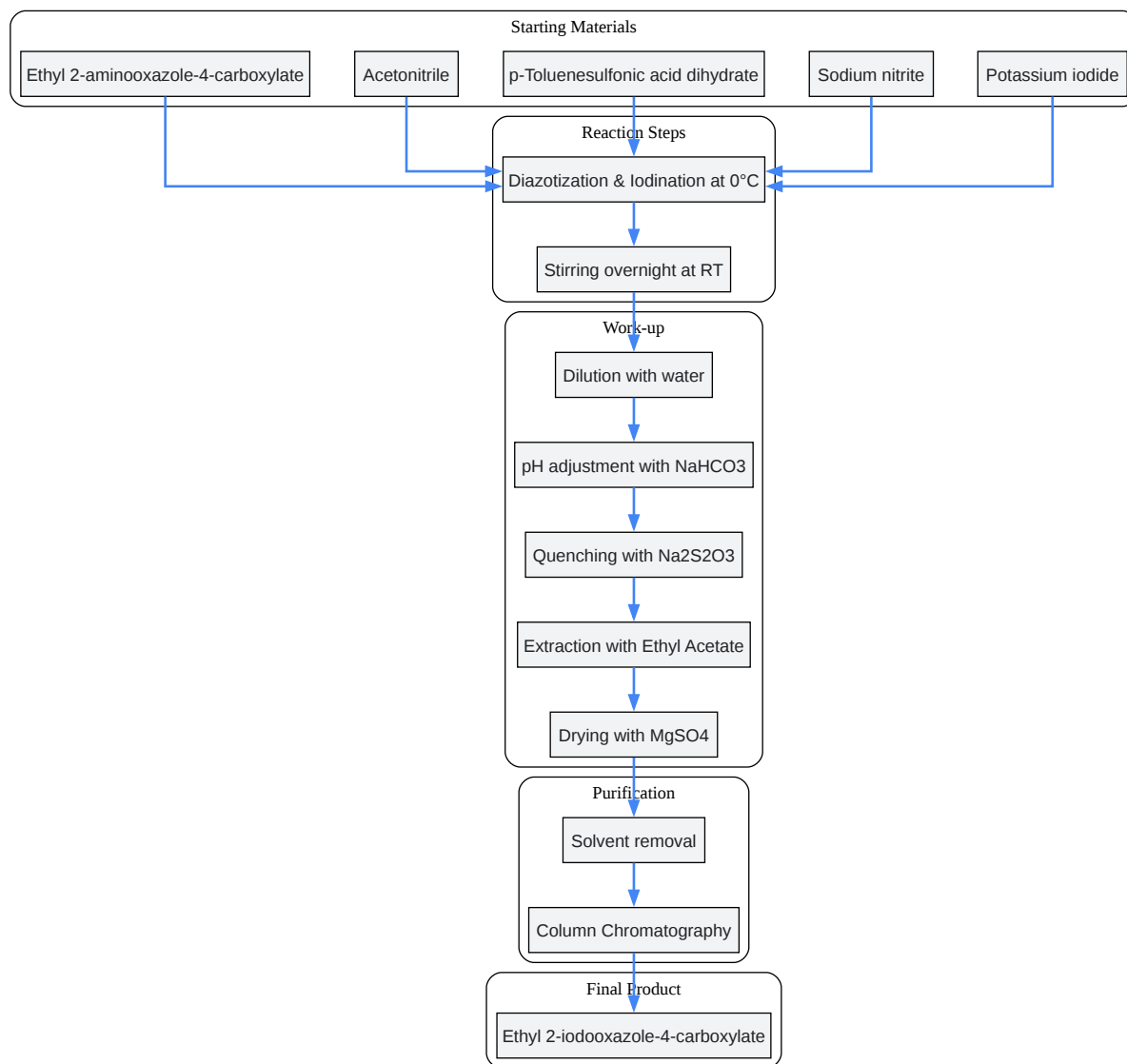
- Ethyl acetate
- Anhydrous magnesium sulfate
- Silica gel 60
- Cyclohexane

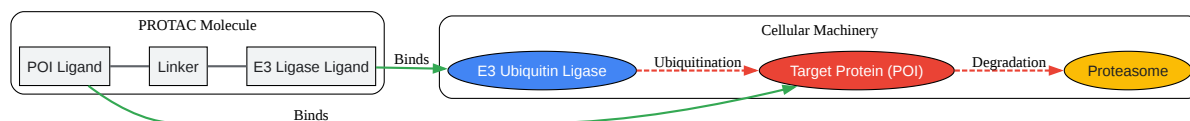
Procedure:

- **Reaction Setup:** In a suitable reaction vessel, add 2.00 g (12.81 mmol) of ethyl 2-aminooxazole-4-carboxylate to 48 ml of acetonitrile.
- **Acid Addition:** At 0°C, add 8.00 g (38.43 mmol) of p-toluenesulfonic acid dihydrate to the solution.
- **Diazotization and Iodination:** Prepare a solution of 1.77 g (25.62 mmol) of sodium nitrite and 5.32 g (32.02 mmol) of potassium iodide in 7.2 ml of water. Add this solution dropwise to the cooled suspension from the previous step.
- **Reaction Progression:** Stir the reaction mixture at 0°C for 10 minutes, then allow it to slowly warm to room temperature and continue stirring overnight.
- **Work-up:**
 - Dilute the reaction mixture with 200 ml of water.
 - Adjust the pH to 9.24 with a 1 M aqueous sodium bicarbonate solution.
 - Quench the reaction by adding 1 ml of 2 M sodium thiosulfate solution.
 - Extract the aqueous phase three times with 30 ml of ethyl acetate.
 - Combine the organic phases and dry with anhydrous magnesium sulfate.
- **Purification:**
 - Filter the solution to remove the drying agent.

- Remove the solvent using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel 60 using a mobile phase gradient of cyclohexane/ethyl acetate (from 300:1 to 2:1).
- Product Characterization: The final product is a white to off-white solid. The identity and purity can be confirmed by techniques such as LC-MS. A typical yield is around 28%.

Synthesis Workflow Diagram





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C–H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 2-iodooxazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394224#ethyl-2-iodooxazole-4-carboxylate-cas-number-1107663-03-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com